Fallypride

Dopamine D2/D3 Receptor Imaging Binding Potential Rodent microPET

Fallypride is a benzamide derivative that acts as a potent antagonist at dopamine D2 and D3 receptors. Its high affinity (Ki for D2 = 0.05 nM in rat striatal membranes) enables it to be radiolabeled with fluorine-18 ([18F]fallypride) for positron emission tomography (PET) imaging, allowing for the visualization and quantification of D2/D3 receptors in both the high-density striatum and the low-density extrastriatal brain regions.

Molecular Formula C20H29FN2O3
Molecular Weight 364.5 g/mol
CAS No. 166173-78-0
Cat. No. B043967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFallypride
CAS166173-78-0
Synonyms5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide
Molecular FormulaC20H29FN2O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
InChIInChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
InChIKeyOABRYNHZQBZDMG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fallypride (CAS 166173-78-0): A High-Affinity Dopamine D2/D3 Receptor Antagonist for PET Imaging


Fallypride is a benzamide derivative that acts as a potent antagonist at dopamine D2 and D3 receptors [1]. Its high affinity (Ki for D2 = 0.05 nM in rat striatal membranes) enables it to be radiolabeled with fluorine-18 ([18F]fallypride) for positron emission tomography (PET) imaging, allowing for the visualization and quantification of D2/D3 receptors in both the high-density striatum and the low-density extrastriatal brain regions [1][2]. This compound is a critical tool for investigating dopaminergic function in neurological and psychiatric research [3].

Why Fallypride's Unique Binding Profile Precludes Simple Substitution with Other D2/D3 Radioligands


While several PET radiotracers target dopamine D2/D3 receptors, they are not functionally interchangeable. Differences in affinity, selectivity for receptor subtypes (D2 vs. D3), and kinetic properties (e.g., dissociation rate) lead to vastly different in vivo behaviors and sensitivities to endogenous dopamine [1]. For instance, the moderate-affinity tracer [11C]raclopride is easily displaced by synaptic dopamine, making it useful for measuring dopamine release but limiting its ability to image low-density extrastriatal receptors [2]. Conversely, the ultra-high-affinity tracer [11C]FLB 457 is more sensitive to low receptor concentrations but has slower kinetics, making it less suitable for measuring acute changes in dopamine [1]. Substituting fallypride without accounting for these quantifiable differences in binding potential, regional brain distribution, and displacement by endogenous ligands would compromise data integrity and lead to misinterpretation of results [3].

Quantitative Evidence for Fallypride Differentiation vs. [11C]Raclopride, [18F]DMFP, and [11C]FLB 457


Fallypride Demonstrates 8-Fold Higher In Vivo Binding Potential in Rodent Striatum Compared to [18F]DMFP

In a direct head-to-head rodent microPET imaging study, [18F]fallypride exhibited a significantly higher binding potential (BPND) in the striatum compared to [18F]desmethoxyfallypride ([18F]DMFP), another 18F-labeled D2/D3 radioligand [1]. This quantifiable difference demonstrates fallypride's superior ability to bind and visualize D2/D3 receptors in vivo.

Dopamine D2/D3 Receptor Imaging Binding Potential Rodent microPET

Fallypride Enables Visualization of Extrastriatal D2/D3 Receptors, a Capability Lacking in [18F]DMFP

A direct comparative study in rodents found that [18F]fallypride PET imaging could identify specific binding in extrastriatal brain regions, such as the colliculi and substantia nigra, whereas these regions were not visible with [18F]desmethoxyfallypride ([18F]DMFP) [1]. This evidence confirms fallypride's unique utility for studying extrastriatal dopaminergic systems.

Extrastriatal Dopamine Receptors Rodent microPET Cortical Imaging

Fallypride's Binding is Less Susceptible to Displacement by Endogenous Dopamine than [11C]Raclopride

A 2025 clinical study used both [11C]raclopride and [18F]fallypride in the same subjects to measure striatal D2 receptor binding potential (D2BP) and its relationship with body mass index (BMI) [1]. The study found that D2BP measured with [11C]raclopride was negatively correlated with BMI (r = -0.51; p < 0.0001), but D2BP measured with [18F]fallypride showed no correlation (r = -0.01; p = 0.92) [1]. The authors concluded that this discrepancy arises because [18F]fallypride has a higher binding affinity and is therefore less easily displaced by endogenous dopamine than [11C]raclopride, making it a more reliable measure of total receptor density in conditions where dopamine tone may vary [1].

Dopamine Tone Endogenous Competition Human PET Imaging

Fallypride Demonstrates a 3-Fold Higher Apparent Affinity (KDapp) in Vivo Compared to [11C]FLB 457

A direct comparison of [18F]fallypride and [11C]FLB 457 kinetics in the rhesus monkey brain revealed a significant difference in their in vivo apparent affinity (KDapp) [1]. [18F]Fallypride exhibited a KDapp of 0.39 nM, which is 3-fold higher than the KDapp of 0.13 nM for [11C]FLB 457 [1]. This difference is primarily driven by [18F]fallypride's faster dissociation rate constant (koff) [1].

In Vivo Kinetics Apparent Affinity Rhesus Monkey PET

Fallypride's Specific Binding in Cerebellum is Undetectable, Reducing Reference Region Bias vs. [11C]FLB 457

In a direct kinetic comparison, specific D2/D3 receptor binding could be detected in the cerebellum (a common reference region) for [11C]FLB 457 but not for [18F]fallypride [1]. This finding has direct consequences for data quantification; the presence of specific binding in the reference region introduces a greater bias in binding potential (BPND) estimates when using reference tissue models for [11C]FLB 457 compared to [18F]fallypride [1].

Reference Tissue Modeling Cerebellum Quantification Bias

Microfluidic Synthesis of [18F]Fallypride Achieves a 2-Fold Higher Specific Activity Than Macroscale Methods

A comparison of radiosynthesis methods found that [18F]fallypride produced in a batch microfluidic chip had an average specific activity of 730 GBq/µmol (20 Ci/µmol) [1]. This is approximately 2-fold higher than the specific activity achieved for [18F]fallypride synthesized in a conventional macroscale radiosynthesizer [1]. The microfluidic method also starts with less radioactivity, improving safety [1].

Radiochemistry Specific Activity Microfluidics

Optimal Research Scenarios for Fallypride Based on Quantified Differentiation


Quantifying Extrastriatal D2/D3 Receptors in Psychiatric and Neurological Disorders

In contrast to [18F]DMFP, which fails to visualize extrastriatal regions in rodent models, fallypride provides robust PET signals in cortical and limbic areas [1]. This capability makes fallypride the essential radioligand for research protocols aiming to investigate extrastriatal dopaminergic dysfunction in disorders such as schizophrenia, addiction, and Parkinson's disease.

Measuring D2/D3 Receptor Density Unconfounded by Endogenous Dopamine Tone

In human subjects, [18F]fallypride's higher binding affinity renders its signal largely unaffected by fluctuations in endogenous dopamine, unlike [11C]raclopride, which is easily displaced [1]. This differential property makes fallypride the superior choice for cross-sectional or longitudinal studies where the primary goal is to accurately measure D2/D3 receptor density independent of synaptic dopamine levels, such as in studies of obesity or chronic antipsychotic treatment.

Sensitive Detection of Acute Dopamine Release in Medium-to-High Density Regions

While [11C]FLB 457 offers greater sensitivity in very low-density cortical regions, its slow dissociation kinetics limit its ability to detect acute changes in dopamine [1]. Conversely, fallypride's 3-fold higher apparent affinity (KDapp) and faster dissociation rate make it the preferred high-affinity tracer for pharmacological challenge studies (e.g., with amphetamine) aimed at measuring stimulus-induced dopamine release in the striatum and other regions with moderate-to-high receptor densities [1].

High-Resolution Preclinical Imaging Requiring High Specific Activity

For small animal PET studies, particularly in mice or rats, using a tracer with high specific activity is paramount to avoid mass-related receptor occupancy artifacts. The microfluidic synthesis of [18F]fallypride provides a 2-fold higher specific activity compared to traditional macroscale methods [1], enabling more reliable and sensitive quantification of binding potential (BPND) in the small brains of rodents, as demonstrated by its superior BPND over [18F]DMFP [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fallypride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.